molecular formula C15H22N2O4S B4190740 N-(2-methoxyethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-(2-methoxyethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4190740
M. Wt: 326.4 g/mol
InChI Key: CETBAOBMKSODDB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as N-(2-methoxyethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide (MeOPip), is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been used in the development of nucleic-acid-based drugs . These drugs typically target specific RNA or DNA sequences within cells, altering gene expression or disrupting harmful genetic processes.

Mode of Action

Related compounds have been used to synthesize 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) oligomers . These oligomers can bind to specific RNA sequences, potentially altering their function or stability.

Biochemical Pathways

Related compounds have been used to create rna endonuclease catalysts for the allele-specific cleavage of oncogenic kras (g12d) and β-catenin ctnnb1 (s33y) mrnas . This suggests that the compound may affect pathways involving these genes.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic and pharmacodynamic properties . These studies often focus on the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can significantly impact its bioavailability and efficacy.

Result of Action

Related compounds have been used to create rna endonuclease catalysts that can specifically cleave certain oncogenic mrnas . This suggests that the compound may have potential applications in cancer therapy.

Action Environment

The synthesis and performance of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

1-(benzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-11-9-16-15(18)13-6-5-10-17(12-13)22(19,20)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBAOBMKSODDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-N-(2-methoxyethyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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